Amdoxovir can be synthesized through several methods. One notable synthesis involves the reduction of 2-amino-6-chloropurine using lithium tri-tert-butoxyaluminum hydride in tetrahydrofuran at low temperatures, followed by acetylation .
Amdoxovir has a complex molecular structure characterized by a dioxolane ring and an amino group attached to the purine base.
The structural representation indicates that Amdoxovir incorporates a dioxolane moiety which plays a crucial role in its mechanism of action against viral replication .
Amdoxovir participates in various chemical reactions, primarily focusing on its role as an NRTI.
The mechanism of action of Amdoxovir involves several critical steps:
Amdoxovir exhibits specific physical and chemical properties that are relevant to its functionality:
These properties contribute significantly to its effectiveness as an antiviral agent .
Amdoxovir's primary application lies in its use as an antiviral medication for treating infections caused by human immunodeficiency virus type 1 and hepatitis B virus.
Amdoxovir (DAPD; (−)-β-D-2,6-diaminopurine dioxolane) is a synthetic nucleoside analogue with the chemical formula C₉H₁₂N₆O₃ and a molecular weight of 252.23 g/mol. Its IUPAC name is [(2R,4R)-4-(2,6-diamino-9H-purin-9-yl)-1,3-dioxolan-2-yl]methanol [1] [6] [10]. The molecule features a dioxolane ring (a five-membered cyclic acetal) substituted at the 4-position with a 2,6-diaminopurine base and at the 2-position with a hydroxymethyl group. Crucially, amdoxovir exhibits chirality at the C2 and C4 positions of the dioxolane ring, adopting an exclusively (2R,4R) stereochemical configuration [1] [6]. This specific stereoisomer is pharmacologically active, as the (2S,4S) enantiomer demonstrates significantly reduced antiviral efficacy due to inefficient recognition by viral reverse transcriptase and cellular kinases [2].
Property | Value |
---|---|
CAS Registry Number | 145514-04-1 |
Molecular Formula | C₉H₁₂N₆O₃ |
Molecular Weight | 252.23 g/mol |
Stereochemistry | (2R,4R)-enantiomer |
SMILES Notation | NC1=NC(N)=C2N=CN([C@@H]3OC@@HCO)C2=N1 |
InChI Key | RLAHNGKRJJEIJL-RFZPGFLSSA-N |
The 2,6-diaminopurine moiety serves as a prodrug component, strategically designed for enzymatic conversion to the bioactive guanine derivative. The dioxolane ring’s conformation mimics the natural deoxyribose sugar, enabling incorporation into the viral DNA chain by HIV-1 reverse transcriptase [2] [3].
Amdoxovir functions as a prodrug, requiring a two-step biochemical transformation to exert its antiviral activity. The activation pathway involves:
Deamination by Adenosine Deaminase (ADA):Amdoxovir undergoes rapid enzymatic deamination by ubiquitous adenosine deaminase, primarily in hepatic and lymphoid tissues. This reaction replaces the 6-amino group of the 2,6-diaminopurine base with a 6-oxo group, yielding the intermediate dioxolane guanosine (DXG; β-D-dioxolane guanosine) [3] [7]. This step is highly efficient, with studies indicating that >90% of amdoxovir’s anti-HIV activity in vitro is attributable to DXG formation [2] [7].
Phosphorylation to Active Triphosphate (DXG-TP):DXG undergoes intracellular phosphorylation via cellular kinases to form the pharmacologically active metabolite DXG-triphosphate (DXG-TP). This phosphorylation occurs in three sequential steps [2]:
DXG-DP → DXG-Triphosphate (DXG-TP): Efficiently catalyzed by nucleoside diphosphate kinase (NDPK) and 3-phosphoglycerate kinase (3-PG kinase). NDPK exhibits near-equal catalytic efficiency for DXG-DP compared to its natural substrate dGDP [2].
Table 2: Key Enzymes in Amdoxovir (DAPD) Activation to DXG-TP
Activation Step | Primary Enzyme(s) | Catalytic Efficiency (kcat/Km Relative to Natural Substrate) |
---|---|---|
DAPD → DXG | Adenosine Deaminase (ADA) | High (Not formally quantified, >90% activity attributable to DXG) |
DXG → DXG-MP | Deoxyguanosine Kinase (dGK) | ~55% of deoxyguanosine |
Cytosolic 5'-Nucleotidase (5'-NT) | Significant contribution noted | |
DXG-MP → DXG-DP | GMP Kinase | ~18% of dGMP |
DXG-DP → DXG-TP | Nucleoside Diphosphate Kinase (NDPK) | ~95% of dGDP |
3-Phosphoglycerate Kinase | Significant contribution noted |
DXG-TP acts as a competitive inhibitor and obligate chain terminator of HIV-1 reverse transcriptase (RT). It competes with the natural nucleotide dGTP (deoxyguanosine triphosphate) for incorporation into the growing viral DNA chain. Upon incorporation, the lack of a 3'-hydroxyl group in the dioxolane sugar prevents further elongation, halting viral DNA synthesis. DXG-TP exhibits a potent inhibition constant (Ki) of 0.019 μM against HIV-1 RT, significantly lower than the Km for dGTP (0.38 μM), indicating high binding affinity and inhibitory potency [2] [3].
Amdoxovir is a white to off-white crystalline solid under standard conditions. Key physicochemical properties influencing its formulation, absorption, and metabolic stability include:
Melting Point and Stability: While explicit melting point data wasn't located in the search results, its crystalline nature suggests a defined melting point. Stability studies indicate amdoxovir is stable under standard storage conditions but susceptible to enzymatic degradation (deamination) in vivo [3] [5].
Table 3: Key Physicochemical Properties of Amdoxovir
Property | Value / Description | Method/Notes |
---|---|---|
Physical State | White to off-white crystalline solid | |
Molecular Weight | 252.23 g/mol | |
Water Solubility | >9.68 mg/mL (Predicted) | Moderate solubility; DXG has lower solubility |
Calculated Log P | -0.91 (ALOGPS), -0.76 (ChemAxon) | Indicates high hydrophilicity |
pKa (Strongest Acidic) | ~13.85 | Likely C2-NH of purine under high alkalinity |
pKa (Strongest Basic) | ~5.81 | Likely purine N1 position |
Major Ion Form at pH 7.4 | Zwitterion or Cation | Impacts permeability and protein binding |
The hydrophilic nature (low Log P) and zwitterionic/cationic state at physiological pH limit passive diffusion across lipid membranes. Absorption likely involves active transport mechanisms or occurs via the paracellular route. The moderate water solubility facilitates oral formulation development but necessitates consideration of DXG’s precipitation potential in renal tubules, particularly under conditions of dehydration or high dosage [4] [5].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9